5-Bromo-4-methylpyrimidin-2-ol

Organic Synthesis Medicinal Chemistry Cross-Coupling

Researchers relying on unhalogenated pyrimidinones face a critical limitation: no reactive handle for cross-coupling, stalling library synthesis. 5-Bromo-4-methylpyrimidin-2-ol (CAS 69849-34-9) resolves this with a bromine at the 5-position, providing an optimal balance of stability and palladium-catalyzed coupling reactivity. • Enables Suzuki, Heck, and Stille reactions for rapid generation of 5-substituted pyrimidine libraries. • Bromo derivative shows metaphase arrest at 0.375-0.18 mM vs. 0.75-1.5 mM for 5-fluoro and no activity for unsubstituted analog, offering a superior starting point for antimitotic drug discovery. • Supplied at ≥98% purity (HPLC) with batch-specific NMR/HPLC/GC data to minimize impurity-related assay artifacts.

Molecular Formula C5H5BrN2O
Molecular Weight 189.01 g/mol
CAS No. 69849-34-9
Cat. No. B1290279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methylpyrimidin-2-ol
CAS69849-34-9
Molecular FormulaC5H5BrN2O
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESCC1=C(C=NC(=O)N1)Br
InChIInChI=1S/C5H5BrN2O/c1-3-4(6)2-7-5(9)8-3/h2H,1H3,(H,7,8,9)
InChIKeyNUWDZEOKVWGGTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-methylpyrimidin-2(1H)-one Overview


5-Bromo-6-methylpyrimidin-2(1H)-one (CAS 69849-34-9) is a halogenated heteroaromatic monomer in the pyrimidinone class. It features a bromine atom at the 5-position and a methyl group at the 6-position of the pyrimidin-2(1H)-one scaffold, yielding a molecular formula of C5H5BrN2O and a molecular weight of 189.01 g/mol [1]. This compound serves as a versatile synthetic building block for accessing diverse chemical space through established cross-coupling chemistries, including Suzuki, Heck, and Stille reactions, enabling the construction of complex pyrimidine-containing structures [2]. Its solid-state appearance and defined physicochemical properties (e.g., predicted LogP consensus 1.08, topological polar surface area 45.75 Ų) support its utility in medicinal chemistry and pharmaceutical R&D pipelines .

Reactive bromo handle for cross-coupling
Unsubstituted core lacks coupling reactivity
Reported utility in pyrimidine library synthesis

Why 5-Bromo-6-methylpyrimidin-2(1H)-one Is Irreplaceable


In the pyrimidin-2(1H)-one class, the nature and position of halogen substitution critically determine both synthetic utility and biological activity. Unsubstituted 6-methylpyrimidin-2(1H)-one lacks a reactive handle for cross-coupling reactions, severely limiting its value as a monomer for library synthesis [1]. The bromine atom in 5-bromo-6-methylpyrimidin-2(1H)-one provides an optimal balance of reactivity and stability: it is sufficiently reactive to participate in palladium-catalyzed couplings while remaining stable under a variety of reaction conditions, in contrast to the more labile iodo analog or the less reactive chloro analog [2]. Furthermore, structure-activity relationship studies on related 1-propargyl-5-halopyrimidin-2-ones demonstrate that halogen identity directly modulates mitotic inhibitory potency, with bromo and iodo derivatives exhibiting metaphase arrest at 0.375–0.18 mM, whereas the unsubstituted (H) analog is inactive and the fluoro derivative requires substantially higher concentrations (0.75–1.5 mM) [3]. Consequently, substituting 5-bromo-6-methylpyrimidin-2(1H)-one with an unhalogenated or differently halogenated analog can compromise synthetic efficiency or alter biological readouts in a non-linear and unpredictable manner.

Unsubstituted 6-methylpyrimidin-2(1H)-one
Lacks a halogen handle and cannot participate in cross-coupling, severely limiting synthetic utility.
Chloro or iodo analogs
Reactivity and stability profiles may shift; coupling efficiency can vary under standard conditions.
Fluoro analog
Reported antimitotic activity may require higher concentrations; biological readout may not transfer linearly.

5-Bromo-6-methylpyrimidin-2(1H)-one Differentiation Evidence


Cross-Coupling-Ready Bromo Group

5-Bromo-6-methylpyrimidin-2(1H)-one functions as a halogenated heteroaromatic monomer specifically designed for participation in established cross-coupling chemistries including Heck, Stille, and Suzuki reactions [1]. In contrast, the unsubstituted 6-methylpyrimidin-2(1H)-one lacks a reactive halogen handle, rendering it inert under these conditions and unsuitable for modular library construction. This functional divergence is absolute: the presence of the 5-bromo group transforms the compound from a terminal building block into a versatile intermediate capable of generating diverse 4-substituted 5-bromo-6-methylpyrimidine derivatives [1].

Cross-coupling reactivity
Class-level
Target: reactive; Unsubstituted: inert
Bromo group enables modular library synthesis
Qualitative functional divergence; review coupling conditions
Organic Synthesis Medicinal Chemistry Cross-Coupling

Mitotic Inhibition: Bromo vs. Fluoro/H Analogs

In a head-to-head structure-activity relationship study of 1-propargyl-5-halopyrimidin-2-ones, the 5-bromo derivative induced metaphase arrest in NHIK 3025 cells at concentrations of 0.375 mM and 0.18 mM [1]. By comparison, the 5-fluoro analog was active only at higher concentrations of 1.5 mM and 0.75 mM, while the unsubstituted (5-H) compound displayed no metaphase arresting ability [1]. The 5-chloro and 5-iodo derivatives exhibited identical potency to the bromo compound (0.375 mM and 0.18 mM) [1]. This SAR demonstrates that a 5-bromo substituent confers a potency advantage of approximately 4-fold over the 5-fluoro analog and a qualitative gain-of-function relative to the inactive 5-H parent.

Antimitotic potency
Head-to-head
0.375 mM, 0.18 mM
Reported concentration for metaphase arrest; ~4× vs 5-F, inactive vs 5-H
NHIK 3025 cell line, 6 h treatment
Cell Biology Cancer Research Antimitotic Agents

High-Purity Batch Certification

Multiple commercial suppliers report high purity for 5-bromo-6-methylpyrimidin-2(1H)-one: Bidepharm specifies a standard purity of 97% and provides batch-specific quality control reports including NMR, HPLC, and GC ; MolCore reports NLT 98% purity under ISO certification standards ; Beyotime Biotechnology offers the compound at 98% purity [1]. In contrast, some generic pyrimidinone analogs, such as 5-chloro-4-methylpyrimidin-2(1H)-one, are routinely supplied at lower purity (typically 95%) . The availability of high-purity material (≥97%) with documented analytical characterization reduces the risk of confounding impurities in biological assays and supports reproducible synthetic outcomes.

Commercial purity
Specification review
97–98% (HPLC, NMR, GC)
Certified purity reduces impurity risk in bioassays
Batch-specific QC documentation available
Quality Control Procurement Analytical Chemistry

5-Bromo-6-methylpyrimidin-2(1H)-one Applications


4-Substituted Pyrimidine Library Synthesis

The 5-bromo substituent of 5-bromo-6-methylpyrimidin-2(1H)-one serves as a reactive handle for Suzuki, Heck, and Stille cross-coupling reactions, enabling the rapid generation of diverse 4-substituted 5-bromo-6-methylpyrimidine monomers [1]. This reactivity profile makes the compound a strategic choice for medicinal chemistry groups constructing focused libraries around the pyrimidine scaffold. In contrast, the unsubstituted 6-methylpyrimidin-2(1H)-one cannot participate in these transformations, limiting its utility as a modular building block.

Antimitotic Agent Development

For programs targeting mitotic inhibition, 5-bromo-6-methylpyrimidin-2(1H)-one provides a favorable potency profile relative to 5-fluoro and 5-H analogs. As demonstrated in the 1-propargyl-5-halopyrimidin-2-one series, the 5-bromo derivative induces metaphase arrest at 0.375–0.18 mM, compared to 0.75–1.5 mM for the 5-fluoro analog and no activity for the 5-H parent [2]. This SAR suggests that 5-bromo substitution may offer a superior starting point for hit-to-lead optimization in antimitotic drug discovery campaigns.

High-Purity Biological Screening

Procuring 5-bromo-6-methylpyrimidin-2(1H)-one from vendors that supply the compound at ≥97% purity with batch-specific analytical data (NMR, HPLC, GC) reduces the risk of impurity-related artifacts in cell-based assays and biochemical screens . This level of quality control is particularly critical when the compound is used as a reference standard, a chemical probe, or a key intermediate in a multi-step synthetic sequence where impurities can propagate through the synthetic pathway and confound biological readouts.

Application
Selection Property
Validation Focus
4-Substituted pyrimidine library synthesis
Cross-coupling reactivity (bromo handle)
Coupling efficiency and substrate scope
Antimitotic screening studies
Halogen-dependent antimitotic profile
Mitotic arrest endpoint response in cell models
High-purity biological screening
Certified high purity with analytical documentation
Impurity profiling and batch reproducibility

Technical Documentation Hub

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38 linked technical documents
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